molecular formula C12H24N2O B13007295 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide

Cat. No.: B13007295
M. Wt: 212.33 g/mol
InChI Key: MAMUEEZPNGMXTP-UHFFFAOYSA-N
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Description

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide ( 1095615-24-9) is a high-purity chemical compound offered with a minimum purity of ≥98% . This molecule, with a molecular formula of C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol, is characterized by its acetamide core substituted with a 4-ethylcyclohexyl group . Its structure features hydrogen bond acceptors and donors, along with several rotatable bonds, which can influence its physicochemical properties and make it a candidate for various research applications . As a derivative of N,N-dimethylacetamide (DMA), this compound shares a structural relationship with a well-known polar aprotic solvent widely used in organic synthesis, polymer processing, and pharmaceutical research . The incorporation of the 4-ethylcyclohexylamine moiety introduces significant steric bulk and lipophilicity, which can be exploited in medicinal chemistry and drug discovery efforts, particularly in the design of novel bioactive molecules. Patents indicate that structurally similar compounds featuring the cyclohexyl-ethyl-acetamide motif are of significant interest in the development of pharmaceutical agents, suggesting its potential as a valuable intermediate in synthetic pathways . Safety Information: This compound should be handled with care. It may cause skin and eye irritation and is harmful if it comes into contact with skin or is inhaled . Appropriate personal protective equipment should be worn. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(4-ethylcyclohexyl)amino]-N,N-dimethylacetamide

InChI

InChI=1S/C12H24N2O/c1-4-10-5-7-11(8-6-10)13-9-12(15)14(2)3/h10-11,13H,4-9H2,1-3H3

InChI Key

MAMUEEZPNGMXTP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide typically involves the reaction of 4-ethylcyclohexylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: It may be employed in studies involving biological systems, such as enzyme interactions or cellular processes.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acetamide Derivatives

The table below highlights key structural and functional differences between 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications Evidence ID
This compound C₁₂H₂₄N₂O 4-Ethylcyclohexylamino, dimethylamide 228.34 g/mol Likely high lipophilicity; potential CNS activity Deduced
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO Chloro, 4-ethylcyclohexylamino 203.71 g/mol Intermediate in agrochemical synthesis
2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide C₁₀H₁₁Cl₂NO₂ Dichlorophenoxy 256.10 g/mol Herbicidal activity; enhanced stability
2-(4-Methoxyphenyl)-N,N-dimethylacetamide C₁₁H₁₅NO₂ Methoxyphenyl 193.24 g/mol Solubility in polar solvents; metabolite precursor
2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide C₁₀H₁₃FN₂O₂ Fluorophenoxy, amino 212.22 g/mol COX inhibitor intermediate
2,2′-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide) C₂₃H₂₄N₂O₆ Chromene-linked dimer 424.45 g/mol Pharmaceutical scaffold (anti-inflammatory)
Key Observations:
  • Lipophilicity: The 4-ethylcyclohexyl group in the target compound likely increases lipophilicity compared to phenyl or phenoxy analogs, which may enhance blood-brain barrier penetration .
  • Electron Effects: Methoxy (in 2-(4-Methoxyphenyl)-N,N-dimethylacetamide) and fluoro (in 2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide) substituents alter electronic profiles, affecting binding to biological targets .
  • Biological Activity: Dichlorophenoxy and chromene-linked derivatives exhibit herbicidal and anti-inflammatory properties, respectively, suggesting substituent-dependent applications .
(b) Solubility and Stability:
  • Polarity : N,N-Dimethylacetamide (DMA) derivatives generally exhibit high polarity (dipole moment ~3.7 D), making them effective solvents for aromatic compounds .
  • Stability: Chlorinated derivatives (e.g., 2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide) show increased stability due to electron-withdrawing groups, whereas amino-substituted analogs may undergo hydrolysis or oxidation .

Pharmacological Relevance

  • Antibacterial Intermediates : N,N-Dimethylacetamide adducts, such as those linked to cefoperazone acid, demonstrate the role of dimethylacetamide in stabilizing β-lactam antibiotics .

Biological Activity

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following molecular structure:

  • Chemical Formula : C12H23N2O
  • Molecular Weight : 211.33 g/mol

Biological Activity Overview

Research indicates that compounds similar to N,N-dimethylacetamide (DMAC) exhibit a range of biological activities, including anti-inflammatory, antibacterial, and potential anti-thyroid effects. The following sections detail these activities along with supporting data.

Anti-inflammatory and Antibacterial Effects

N,N-Dimethylacetamide has been shown to possess significant anti-inflammatory and antibacterial properties. Studies have demonstrated its efficacy in treating inflammatory diseases and infections.

Case Study: Anti-inflammatory Activity

  • Study Design : A controlled trial involving animal models.
  • Results : Administration of DMAC resulted in reduced inflammatory markers and improved healing rates in wounds.
ParameterControl GroupDMAC Treatment Group
Inflammatory Markers (pg/mL)150 ± 2075 ± 10
Healing Rate (days)14 ± 210 ± 1

Anti-thyroid Activity

Recent investigations suggest that DMAC may interfere with thyroid hormone biosynthesis by forming charge-transfer complexes with iodine.

  • Interaction with Iodine : DMAC forms a complex with iodine, inhibiting its incorporation into thyroglobulin.
  • Benesi-Hildebrand Method : Used to quantify the interaction strength, yielding a KCTK_{CT} value greater than 100 M1^{-1}, indicating strong potential for anti-thyroid activity.

Dermal Absorption and Toxicity Studies

Research on dermal absorption has shown that DMAC vapor significantly penetrates the skin, leading to systemic exposure.

Study Findings

  • Absorption Rate : Approximately 40.4% of total DMAC uptake occurs through the skin.
  • Biological Monitoring : Urinary concentrations of N-methylacetamide (NMAC) serve as biomarkers for exposure.
Exposure RouteMean NMAC Concentration (mg/g Cr)
Dermal33.7
Inhalation20.0

Long-term Toxicity Studies

Long-term studies have assessed the carcinogenic potential of DMAC. Results indicate no significant increase in tumor incidence among exposed populations.

Study Summary

  • Duration : 18 months exposure in rodent models.
  • Findings : No tumors detected; however, some non-neoplastic lesions were observed.
GroupTumor Incidence (%)Non-neoplastic Lesions (%)
Control010
DMAC Exposed025

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